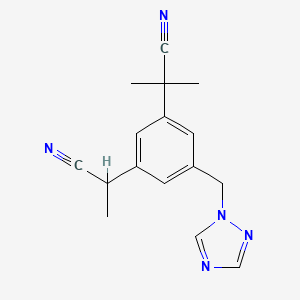![molecular formula C21H21Cl2N5O3S B601071 Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib CAS No. 910297-70-0](/img/structure/B601071.png)
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
概要
説明
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is a chemical compound known for its role as an intermediate in the preparation of Dasatinib metabolites. Dasatinib is a well-known tyrosine kinase inhibitor used in the treatment of certain types of cancer, particularly chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The compound’s molecular formula is C21H21Cl2N5O3S, and it has a molecular weight of 494.39.
科学的研究の応用
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Investigated for its role in the development of new cancer therapies, particularly as a precursor to Dasatinib.
Industry: Utilized in the production of high-purity chemical reagents and standards for analytical testing.
作用機序
Target of Action
The primary targets of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib are the ABL tyrosine kinase and the breakpoint cluster region (BCR) gene . These targets are associated with the Philadelphia chromosome (Ph), a chromosomal abnormality found in patients with chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) .
Mode of Action
This compound inhibits the uncontrolled activity of the ABL tyrosine kinase and is involved in the pathogenesis of CML and 15-30% of ALL cases . It also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases . Unlike imatinib, another tyrosine kinase used for the treatment of CML and Ph-positive ALL, this compound inhibits the active and inactive conformations of the ABL kinase domain .
Biochemical Pathways
This compound affects the pathways involving the ABL tyrosine kinase and the BCR gene . It blocks cell duplication, migration, and invasion, and it triggers apoptosis of tumor cells . It also diminishes metastatic spread of tumor cells and acts on the tumoral microenvironment .
Pharmacokinetics
This compound is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Only 20% of the oral dose is recovered unchanged in feces and urine .
Result of Action
The result of this compound’s action is the inhibition of cell growth in CML and ALL cell lines overexpressing BCR-ABL . It also interferes with the generation of tumor stem cells .
Action Environment
The action of this compound can be influenced by environmental factors such as pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors .
生化学分析
Biochemical Properties
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly tyrosine kinases . The nature of these interactions is primarily inhibitory, leading to the suppression of the enzymatic activity of the targeted kinases .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to block growth, migration, and invasion of breast cancer cells .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a tyrosine kinase inhibitor, it binds to the active site of these enzymes, preventing their normal function and leading to altered cellular signaling .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. It has been observed that the compound exhibits stability, with minimal degradation over time . Long-term effects on cellular function have been observed in in vitro studies, indicating its potential for sustained biochemical impact .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, it has been shown to effectively inhibit tyrosine kinases and reduce tumor growth . At high doses, it may cause adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosine kinases, influencing metabolic flux and metabolite levels .
Subcellular Localization
Given its role as a tyrosine kinase inhibitor, it is likely to be found in areas of the cell where these enzymes are active .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib involves multiple steps, starting from basic organic compounds. The process typically includes the formation of the piperazinyl and thiazole rings, followed by chlorination and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high quality and consistency. The production process involves large-scale synthesis in cleanroom environments, with stringent controls on temperature, pressure, and other reaction parameters. The final product is subjected to rigorous quality assurance tests to confirm its purity and efficacy.
化学反応の分析
Types of Reactions
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazinyl or thiazole compounds .
類似化合物との比較
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is unique due to its specific structure and role as an intermediate in the synthesis of Dasatinib. Similar compounds include:
Imatinib: Another tyrosine kinase inhibitor used in the treatment of CML and ALL.
Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile compared to Imatinib.
Bosutinib: A dual SRC/ABL kinase inhibitor used in the treatment of CML
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and clinical applications.
特性
IUPAC Name |
[3-chloro-2-[[2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carbonyl]amino]phenyl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5O3S/c1-11-25-15(23)8-16(26-11)27-20-24-9-14(32-20)18(29)28-17-12(6-5-7-13(17)22)10-31-19(30)21(2,3)4/h5-9H,10H2,1-4H3,(H,28,29)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKVZUBQGQRYLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)COC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
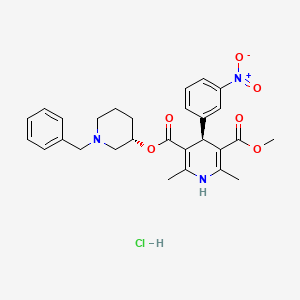
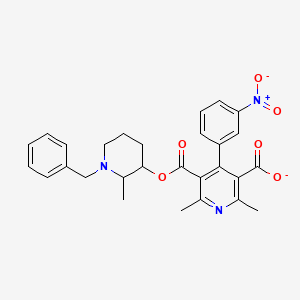
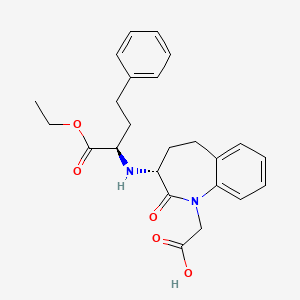
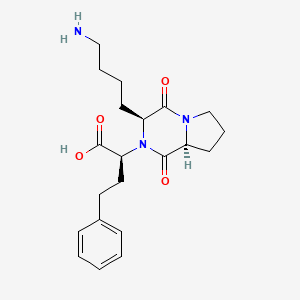

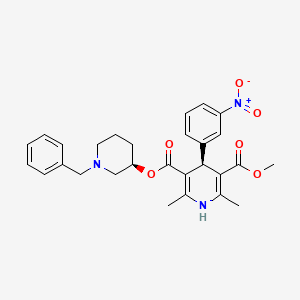
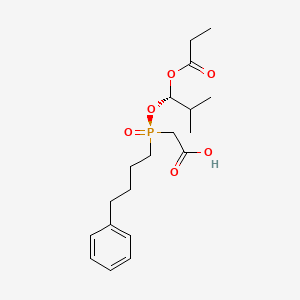
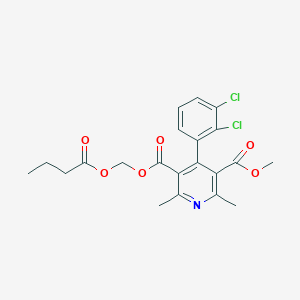
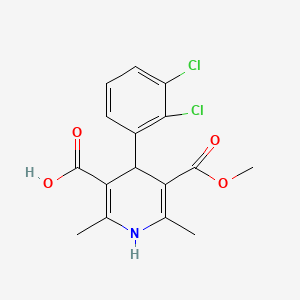
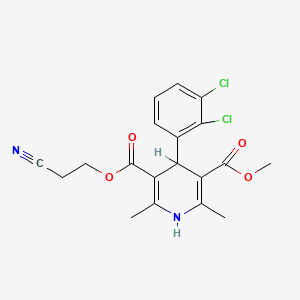
![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)
